Pharmacological Switch: Anti-Progestational Activity Absent in Norethisterone
In a competitive progesterone receptor (PR) binding assay using dextran-coated charcoal adsorption on rabbit uterine cytosol, the relative binding affinity (RBA) rank order was NET > progesterone > NETO. Despite lower PR affinity, NETO uniquely demonstrated significant anti‑progestational activity in vivo, while NET showed no anti‑progestational effect even at 16 mg [1]. Oximation at C3 therefore converts a pure progestin into a mixed agonist/antagonist, a qualitative pharmacological switch that cannot be achieved by esterification or dose escalation of NET.
| Evidence Dimension | Anti-progestational activity in rabbit model |
|---|---|
| Target Compound Data | Significant anti-progestational effect observed |
| Comparator Or Baseline | Norethisterone (NET): no anti-progestational effect at doses up to 16 mg |
| Quantified Difference | Qualitative difference: activity present in NETO, absent in NET at all tested doses |
| Conditions | Rabbit uterine cytosol; dextran-coated charcoal PR binding assay; in vivo anti-progestational assessment |
Why This Matters
For research applications requiring progesterone antagonism (e.g., endometriosis models, emergency contraception mechanisms), NETO is functionally distinct from NET, which lacks this activity entirely.
- [1] Gao XL, Li DZ. Anti-progestational action of norethindrone-oxime in rabbits. Chinese Pharmacological Bulletin. 1991;7(2):141-144. http://www.chinaphar.com/article/view/5007 View Source
